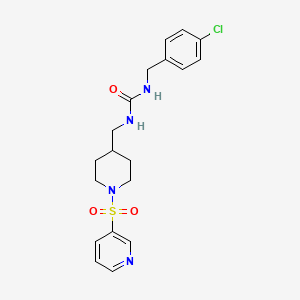

1-(4-Chlorobenzyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O3S/c20-17-5-3-15(4-6-17)12-22-19(25)23-13-16-7-10-24(11-8-16)28(26,27)18-2-1-9-21-14-18/h1-6,9,14,16H,7-8,10-13H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFWVTONFRELJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule comprises two primary subunits: a 4-chlorobenzylurea moiety and a pyridin-3-ylsulfonyl-piperidin-4-ylmethyl group. Retrosynthetic disconnection suggests two viable pathways:

- Urea bond formation between 1-(4-chlorobenzyl)isocyanate and (1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine.

- Stepwise assembly via sulfonylation of piperidine, followed by alkylation and urea coupling.

Critical intermediates include:

Synthetic Routes and Methodological Details

Isocyanate-Amine Coupling Route

This two-step approach is widely reported in agrochemical patents and medicinal chemistry literature.

Step 1: Synthesis of 1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methanamine

Piperidin-4-ylmethanamine (1.0 equiv) reacts with pyridine-3-sulfonyl chloride (1.1 equiv) in dichloromethane (DCM) under basic conditions (triethylamine, 2.0 equiv) at 0–25°C for 4–6 hours. The sulfonamide product is isolated via aqueous workup (yield: 85–92%).

Step 2: Urea Formation

The sulfonylated amine (1.0 equiv) reacts with 4-chlorobenzyl isocyanate (1.05 equiv) in anhydrous tetrahydrofuran (THF) at reflux for 12–18 hours. The urea precipitates upon cooling, yielding 78–84% after recrystallization from ethanol/water.

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | THF, DMF | Maximizes solubility |

| Temperature | 60–80°C | Accelerates coupling |

| Stoichiometry | 1.05:1 (isocyanate:amine) | Minimizes side products |

Carbamoyl Chloride-Mediated Route

An alternative avoids handling isocyanates by using 4-chlorobenzylcarbamoyl chloride.

Procedure

- Carbamoyl chloride synthesis : 4-Chlorobenzylamine (1.0 equiv) reacts with triphosgene (0.35 equiv) in DCM at −10°C, followed by quenching with aqueous NaHCO₃.

- Urea coupling : The carbamoyl chloride (1.1 equiv) reacts with the sulfonylated piperidinylmethanamine (1.0 equiv) in THF with 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 25°C for 6 hours (yield: 70–76%).

Advantages : Improved safety profile by minimizing isocyanate exposure.

Optimization and Process Chemistry Considerations

Solvent Selection

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.76 (s, 1H, pyridinyl), 8.55 (d, J = 4.8 Hz, 1H), 7.88 (d, J = 8.0 Hz, 1H), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 6.50 (t, J = 5.6 Hz, 1H, NH), 4.28 (d, J = 5.6 Hz, 2H, CH₂), 3.12–3.08 (m, 2H, piperidine), 2.72–2.68 (m, 2H).

- HRMS (ESI-TOF): m/z calcd for C₁₉H₂₂ClN₄O₃S [M+H]⁺: 437.1064; found: 437.1068.

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Isocyanate coupling | 78–84 | 97–99 | High efficiency, fewer steps | Isocyanate handling hazards |

| Carbamoyl chloride | 70–76 | 95–97 | Safer intermediates | Lower yields due to chloride stability |

| Reductive amination | 68–72 | 93–95 | Functional group compatibility | Multi-step, cost-intensive |

Industrial-Scale Adaptations

Patent WO2020225435A1 highlights spray-drying formulations containing urea derivatives, suggesting scalability of the isocyanate route for agrochemical applications. Critical parameters for kilogram-scale production include:

- Temperature control : Jacketed reactors maintain ≤5°C during sulfonylation.

- Continuous flow systems : For carbamoyl chloride generation, reducing phosgene equivalents.

Q & A

How can researchers optimize the multi-step synthesis of 1-(4-Chlorobenzyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea to improve yield and purity?

Answer:

Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent selection, and catalyst use). For example:

- Stepwise coupling : The chlorobenzyl and pyridinylsulfonyl-piperidine moieties are typically synthesized separately before urea bridge formation via carbodiimide-mediated coupling .

- Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) enhance reactivity in nucleophilic substitution steps .

- Catalysts : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) improves coupling efficiency .

- Purity monitoring : Thin-layer chromatography (TLC) and HPLC are critical for real-time reaction tracking, while NMR and mass spectrometry (MS) confirm final product integrity .

What advanced analytical techniques are recommended to validate the structural integrity and purity of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry, particularly the urea linkage and sulfonyl-piperidine substituents .

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula accuracy, especially for detecting isotopic patterns from chlorine .

- Thermal Analysis : Differential scanning calorimetry (DSC) assesses crystallinity and thermal stability, critical for formulation studies .

- HPLC-PDA : Ensures >95% purity by detecting trace impurities from incomplete coupling or side reactions .

What strategies are employed to identify biological targets for this urea derivative in disease models?

Answer:

Target identification involves:

- In silico docking : Molecular docking against libraries like the Protein Data Bank (PDB) predicts binding to enzymes (e.g., soluble epoxide hydrolase) or receptors (e.g., GPCRs) .

- Competitive binding assays : Förster resonance energy transfer (FRET)-based displacement assays quantify interactions with labeled enzyme active sites .

- Transcriptomic profiling : RNA-seq of treated cell lines reveals downstream pathways modulated by the compound .

- Structural analogs : Comparisons with similar urea derivatives (e.g., piperidine-containing inhibitors) guide hypothesis generation .

How do structural modifications to the pyridin-3-ylsulfonyl group influence pharmacological activity?

Answer:

The sulfonyl group’s electronic and steric properties are critical:

- Electron-withdrawing effects : The sulfonyl moiety enhances binding to polar enzyme pockets (e.g., kinase ATP sites) by stabilizing hydrogen bonds .

- Substituent position : Pyridin-3-ylsulfonyl vs. phenylsulfonyl analogs show divergent selectivity; 3-position substitution on pyridine optimizes steric compatibility with target cavities .

- Bioisosteric replacement : Replacing sulfonyl with carbonyl or phosphoryl groups alters metabolic stability, as seen in solubility and microsomal stability assays .

How should researchers address contradictions in reported pharmacological data for this compound?

Answer:

Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

- Standardized protocols : Replicate studies under consistent conditions (e.g., cell line passage number, serum concentration) .

- Impurity profiling : LC-MS/MS identifies batch-specific byproducts that may off-target effects .

- Dose-response validation : EC50/IC50 curves across multiple assays (e.g., enzymatic vs. cellular) clarify potency discrepancies .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 1-(4-fluorophenyl)urea derivatives) to identify trends .

What computational methods are used to predict the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

Answer:

- In silico modeling : Tools like SwissADME predict logP (lipophilicity) and permeability, critical for blood-brain barrier penetration .

- CYP450 inhibition assays : Microsomal incubations with human liver enzymes identify metabolic hotspots (e.g., piperidine N-demethylation) .

- Plasma stability studies : HPLC quantifies degradation rates in plasma to guide prodrug strategies .

How can researchers evaluate the compound’s stability under varying storage and experimental conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity, monitoring degradation via NMR and HPLC .

- Lyophilization : Assess stability in lyophilized vs. solution states for long-term storage recommendations .

- pH-dependent hydrolysis : Test urea bond integrity in buffers (pH 1–10) to simulate gastrointestinal conditions .

What in vitro assays are recommended to prioritize this compound for in vivo testing?

Answer:

- Cytotoxicity screening : MTT/CCK-8 assays in HEK293 or HepG2 cells establish safety margins .

- Target engagement : Cellular thermal shift assay (CETSA) confirms intracellular target binding .

- Solubility and permeability : Parallel artificial membrane permeability assay (PAMPA) and shake-flask solubility measurements guide formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.